(2E)-3-(furan-2-yl)-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}prop-2-enamide
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Description
(2E)-3-(furan-2-yl)-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}prop-2-enamide is a useful research compound. Its molecular formula is C21H22N4O2 and its molecular weight is 362.433. The purity is usually 95%.
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Scientific Research Applications
Applications in Amplifying Phleomycin Activity
Brown and Cowden (1982) explored the role of compounds including (E)-3-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acrylamide in amplifying the activity of phleomycin against Escherichia coli. Their study focused on the synthesis of derivatives that enhance the effectiveness of phleomycin, a notable antibiotic (Brown & Cowden, 1982).
Enantioselective Ene-Reduction
In 2019, Jimenez et al. conducted a study focusing on the enantioselective ene-reduction of similar compounds, including (E)-3-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acrylamide, by marine and terrestrial fungi. This study highlighted the potential for using fungi in the green organic chemistry synthesis of these compounds (Jimenez et al., 2019).
Computational Studies and Synthesis
Singh, Rawat, and Sahu (2014) conducted a study on the synthesis and computational analysis of compounds similar to (E)-3-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acrylamide. Their research provides insights into the molecular electrostatic potential surface, natural bond orbital interactions, and other electronic descriptors of such compounds (Singh, Rawat, & Sahu, 2014).
Broad Spectrum Cytotoxic Agents
Tarleton et al. (2013) developed a series of focused compound libraries including (E)-3-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acrylamide as potential broad-spectrum cytotoxic agents for cancer therapy. This research aimed to enhance the potency of these compounds in inhibiting the growth of various cancer cell lines (Tarleton et al., 2013).
Antiviral Evaluation
El-Telbani et al. (2011) synthesized and evaluated the antiviral activity of derivatives, including the subject compound. They demonstrated the effectiveness of these compounds against viruses like vesicular stomatitis virus (VSV), highlighting their potential in antiviral drug development (El-Telbani et al., 2011).
Inhibiting Topoisomerase IIα
Jeon et al. (2017) focused on the synthesis and characterization of (E)-3-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acrylamide derivatives as DNA intercalative human topoisomerase IIα inhibitors. This work is significant in understanding the mechanisms of action for potential anticancer drugs (Jeon et al., 2017).
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-20(11-10-16-6-5-15-27-16)23-13-14-25-19-9-2-1-7-17(19)21(24-25)18-8-3-4-12-22-18/h3-6,8,10-12,15H,1-2,7,9,13-14H2,(H,23,26)/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMFWIGDABTNKG-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C=CC3=CC=CO3)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)/C=C/C3=CC=CO3)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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